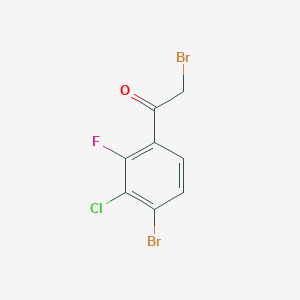

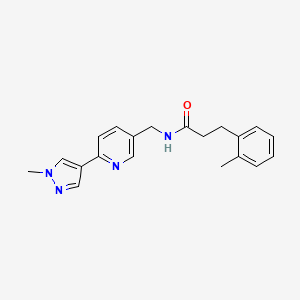

![molecular formula C18H13ClF3N5O B2544319 4-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide CAS No. 672950-95-7](/img/structure/B2544319.png)

4-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide" is a derivative of benzenesulfonamide and triazine, which are classes of compounds known for their potential biological activities. The structure of this compound suggests it may have interesting chemical and physical properties, as well as possible pharmacological applications.

Synthesis Analysis

The synthesis of related triazine derivatives has been reported, where aminoguanidines are reacted with phenylglyoxal hydrate in glacial acetic acid to produce a series of novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide derivatives . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various techniques such as X-ray single crystal diffraction, IR, 1H and 13C NMR, and computational methods like Hartree–Fock and density functional methods . These studies provide insights into the geometry, vibrational frequencies, and electronic properties of the molecules, which are crucial for understanding the behavior of the compound under study.

Chemical Reactions Analysis

Triazine derivatives are known to undergo various chemical reactions, including photochemical reactions as seen in substituted 4,6-bis(trichloromethyl)-1,3,5-triazines . The reactivity of the compound could be influenced by the presence of the chloro, methyl, phenyl, and trifluoromethyl groups, which may affect its photochemical and other reaction pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine and benzenesulfonamide derivatives can be inferred from related compounds. For instance, the crystal structure, molecular electrostatic potential, and frontier molecular orbitals have been determined for similar molecules . These properties are indicative of how the compound might interact with biological targets, its solubility, stability, and other physicochemical characteristics.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Compounds derived from the 1,2,4-triazine class have been extensively studied for their synthesis methodologies and potential biological activities. For example, the synthesis of oxadiazoles, thiadiazoles, and triazoles from benzo[b]thiophene derivatives explores the chemical versatility of triazine compounds. These derivatives have been evaluated for various biological activities, indicating the potential of triazine compounds in drug discovery and development (Sharba et al., 2005).

Antimicrobial and Antitumor Activities

Several studies have focused on the antimicrobial and antitumor activities of triazine derivatives. For instance, novel N, N'-bis-(1,2,4-triazin-4-yl)dicarboxylic acid amides and fused rings with 1,2,4-triazine rings have been synthesized and evaluated for their biological activities, highlighting the therapeutic potential of such compounds in treating various diseases (El‐Badawi et al., 2002).

Antibacterial Agents

Research into the synthesis of fluorine-containing thiadiazolotriazinones as potential antibacterial agents further demonstrates the importance of triazine derivatives in developing new antimicrobial therapies. These compounds, incorporating pharmacophores like fluorophenyl groups, have shown promising antibacterial activities, underscoring the utility of triazine-based compounds in addressing antibiotic resistance (Holla et al., 2003).

Antitubercular and Antimicrobial Potential

The antitubercular and antimicrobial potentials of triazine-linked pyrazole heterocyclics have been synthesized through both conventional heating and microwave irradiative cyclocondensation. These compounds were evaluated against Mycobacterium tuberculosis and other microorganisms, indicating the potential of triazine derivatives in treating tuberculosis and other microbial infections (Deohate et al., 2020).

Safety And Hazards

This would involve a discussion of the compound’s safety profile and any hazards associated with its use, including its toxicity, flammability, and environmental impact.

Zukünftige Richtungen

This would involve a discussion of potential future research directions involving the compound, such as new applications, modifications to improve its properties, or investigations into its mechanism of action.

I hope this general information is helpful. If you have more specific questions about a particular compound or type of analysis, feel free to ask!

Eigenschaften

IUPAC Name |

4-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClF3N5O/c1-27(26-17(28)12-7-9-13(19)10-8-12)16-14(18(20,21)22)24-25-15(23-16)11-5-3-2-4-6-11/h2-10H,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTLJEIYQBUMWEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(N=NC(=N1)C2=CC=CC=C2)C(F)(F)F)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClF3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

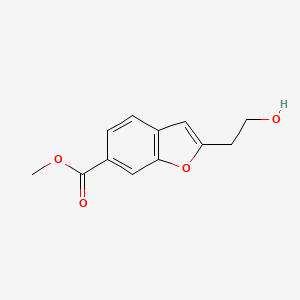

![Ethyl 6-bromo-2-tert-butyl-5-[(4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2544243.png)

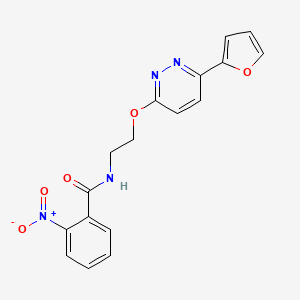

![3,5-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2544250.png)

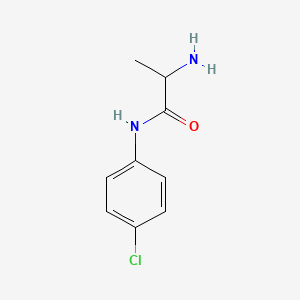

![N-(3-fluorophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2544254.png)

![2-[1-[[3-(Trifluoromethyl)phenyl]methyl]azetidin-3-yl]triazole](/img/structure/B2544257.png)

![ethyl 4-({[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2544258.png)

![2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}propanamide](/img/structure/B2544259.png)